molecular formula C19H23N3O4 B252137 N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide

N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide

Cat. No. B252137
M. Wt: 357.4 g/mol
InChI Key: ABHGMZYWJKSTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use as an anticancer drug. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. In

Mechanism of Action

N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide works by activating the immune system to fight cancer cells. Specifically, N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide activates the production of cytokines, such as tumor necrosis factor (TNF), which are proteins that help the immune system recognize and attack cancer cells. N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide also inhibits the growth of new blood vessels, which is a process that is essential for tumor growth.
Biochemical and Physiological Effects:
N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. Scientific studies have shown that N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide can induce the production of cytokines, such as TNF, which are important for the immune system to recognize and attack cancer cells. N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide has also been shown to inhibit the growth of new blood vessels, which is a process that is essential for tumor growth. In addition, N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to induce apoptosis, which is a process that leads to the death of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide is also relatively easy to synthesize, which makes it a cost-effective compound to use in lab experiments. However, one limitation of N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide is that it can be toxic at high doses, which can limit its use in certain experiments. In addition, N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide has a short half-life, which can make it difficult to administer in certain experiments.

Future Directions

There are a number of future directions for research on N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide. One area of research is to explore the potential use of N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide in combination with other anticancer drugs. Another area of research is to explore the potential use of N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide in treating other diseases, such as autoimmune disorders. In addition, future research could focus on developing new synthesis methods for N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide that are more efficient and cost-effective. Finally, future research could focus on developing new analogs of N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide that have improved pharmacological properties.

Synthesis Methods

N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3,4-dimethoxybenzoyl chloride with 3-aminopropylpyridine to form an intermediate product. This intermediate product is then reacted with 6-methylpyridine-3-carboxylic acid to form N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide. The overall synthesis method is complex and requires a high level of expertise in organic chemistry.

Scientific Research Applications

N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential use as an anticancer drug. Scientific studies have shown that N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide has potent anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide works by inducing the production of cytokines, which are proteins that help the immune system fight cancer cells. N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide has also been shown to inhibit the growth of new blood vessels, which is a process that is essential for tumor growth.

properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

N-[3-[(3,4-dimethoxybenzoyl)amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C19H23N3O4/c1-13-5-6-15(12-22-13)19(24)21-10-4-9-20-18(23)14-7-8-16(25-2)17(11-14)26-3/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,23)(H,21,24)

InChI Key

ABHGMZYWJKSTMA-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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